

# Theoretical Frontiers of Imidazole-4-carboxylic Acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Imidazole-4-carboxylic acid*

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## Abstract

**Imidazole-4-carboxylic acid**, a key heterocyclic molecule, stands as a versatile scaffold in medicinal chemistry and materials science. Its unique electronic properties, potential for tautomerism, and diverse coordination capabilities make it a subject of significant interest for theoretical investigation. This technical guide provides a comprehensive overview of the theoretical studies on **imidazole-4-carboxylic acid**, focusing on its physicochemical properties, quantum chemical calculations, and molecular modeling. Detailed computational methodologies are presented alongside summarized quantitative data to facilitate further research and application in drug design and materials development. The potential roles of imidazole derivatives in modulating signaling pathways related to cancer and HIV are also explored.

## Physicochemical and Electronic Properties

**Imidazole-4-carboxylic acid** is an organic compound featuring an imidazole ring substituted with a carboxylic acid group.<sup>[1]</sup> It is a gray or tan powder used to generate various coordination polymers.<sup>[2]</sup> The anion of 1H-**Imidazole-4-carboxylic acid** has been shown to stabilize binuclear hydroxo complexes of trivalent lanthanides.<sup>[2]</sup>

## Tautomerism and Conformational Analysis

The imidazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms.[3] Theoretical studies, particularly using Density Functional Theory (DFT), are crucial for understanding the relative stability of these tautomers. While specific studies on **imidazole-4-carboxylic acid** are limited, research on the closely related imidazole-4-acetic acid reveals that the imidazole-4-acetic tautomer is more stable than the imidazole-5-acetic tautomer by 0.750–0.877 kcal/mol in the gas phase. This preference is attributed to an intramolecular hydrogen bonding interaction. The interconversion between tautomers is predicted to proceed through a 1,2-proton shift mechanism with a high energy barrier, though this barrier is significantly reduced in the presence of water, suggesting a solvent-assisted proton transfer.

## Tabulated Physicochemical and Calculated Properties

The following tables summarize key experimental and calculated physicochemical properties of **imidazole-4-carboxylic acid** and its derivatives.

Property	Value	Source
Molecular Formula	C4H4N2O2	[2]
Molecular Weight	112.09 g/mol	[2]
Melting Point	294-295 °C	[2]
Boiling Point	495 °C at 760 mmHg	[2]
Density	1.524 g/cm <sup>3</sup>	[2]
pKa	2.69 ± 0.10 (Predicted)	[2]

Table 1: Experimental Physicochemical Properties of **Imidazole-4-carboxylic Acid**.

Parameter	Value	Method	Source
HOMO Energy	-5.61 eV	B3LYP/6-31G	[4]
LUMO Energy	-1.74 eV	B3LYP/6-31G	[4]
HOMO-LUMO Gap	3.87 eV	B3LYP/6-31G	[4]
Dipole Moment	Varies with tautomer and conformation	DFT Calculations	[4]

Table 2: Calculated Electronic Properties of an Imidazole Derivative.

## Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, provide deep insights into the electronic structure, reactivity, and spectroscopic properties of **imidazole-4-carboxylic acid**.

## Molecular Geometry and Vibrational Analysis

DFT calculations are employed to determine the optimized molecular geometry, including bond lengths and angles. Subsequent frequency calculations can predict the vibrational (IR and Raman) spectra. These calculations are crucial for confirming the stability of the optimized structure (absence of imaginary frequencies) and for assigning experimental spectral bands. For instance, theoretical vibrational spectra of imidazole and its derivatives have been extensively studied to understand the vibrational modes of the imidazole ring.[5][6]

## NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for predicting NMR chemical shifts.[7] The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects.[8] For imidazole derivatives, computational NMR is essential for distinguishing between different tautomers and for interpreting complex experimental spectra.[7]

## Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution on a molecule and for predicting sites of electrophilic and nucleophilic attack.[4] For imidazole derivatives, the MEP

typically shows negative potential around the nitrogen atoms, indicating their susceptibility to electrophilic attack, while the regions around the acidic protons show positive potential.<sup>[4]</sup>

## Experimental and Computational Protocols

This section outlines the methodologies for both the synthesis of **imidazole-4-carboxylic acid** and the computational studies used to investigate its properties.

### Synthesis Protocol

A common method for the synthesis of 1H-**Imidazole-4-carboxylic acid** involves the hydrolysis of its ethyl ester.

Materials:

- Ethyl imidazole-4-carboxylate
- Potassium hydroxide (KOH) solution
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) solution
- Recrystallization solvent

Procedure:

- Mix ethyl imidazole-4-carboxylate with a potassium hydroxide solution at a mass ratio of 1:2.2.
- Maintain the reaction temperature at 30 °C.
- After the reaction is complete, slowly add sulfuric acid solution to adjust the pH of the mixture to 1.
- The crude product will precipitate out of the solution.
- Purify the crude product by recrystallization to obtain 1H-**Imidazole-4-carboxylic acid**.

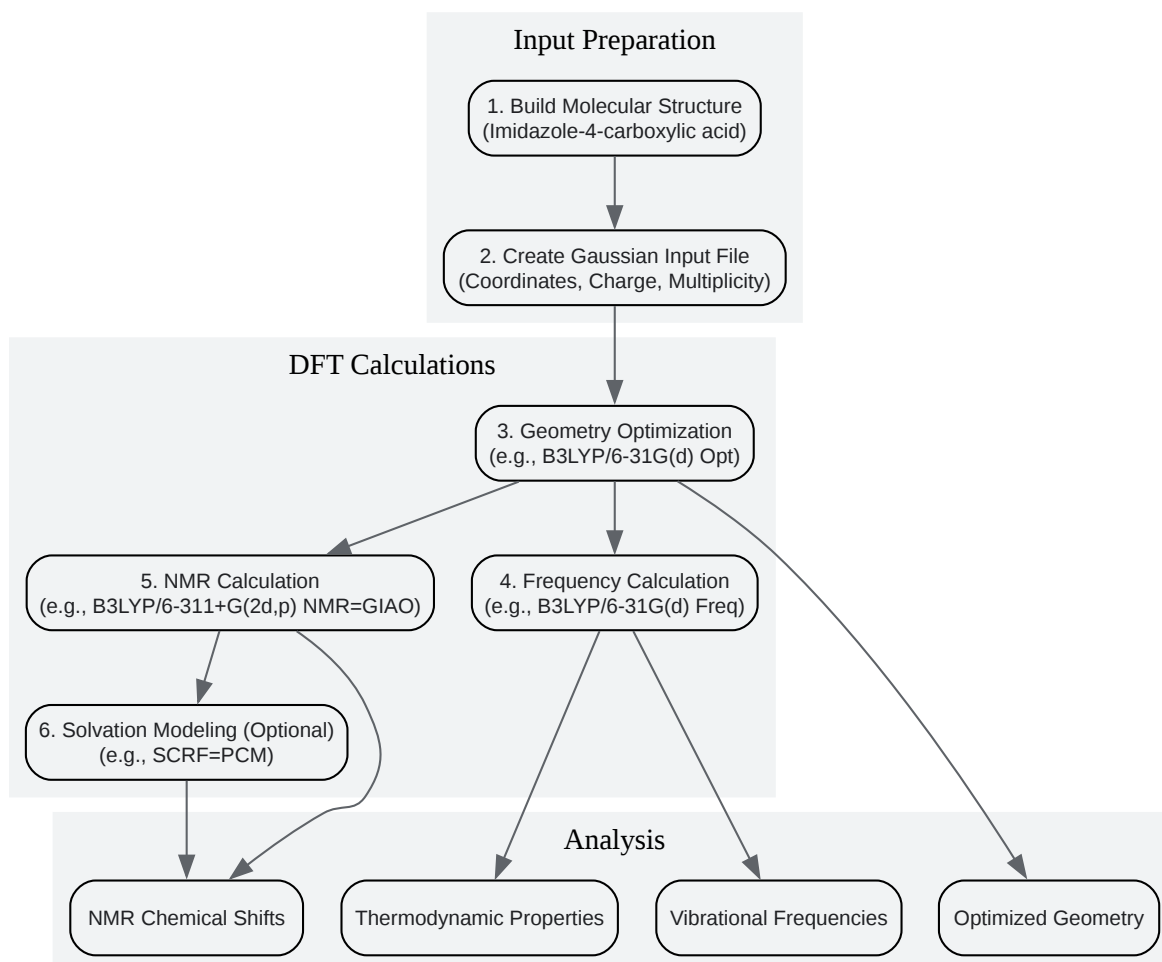
### Computational Protocol for DFT Calculations

The following provides a generalized workflow for performing DFT calculations on **imidazole-4-carboxylic acid** using a program like Gaussian.

Software: Gaussian 09 or a later version.

Workflow:

- Molecule Building: Construct the 3D structure of the desired **imidazole-4-carboxylic acid** tautomer using a molecular builder.
- Geometry Optimization:
  - Input File Setup: Create an input file specifying the coordinates, charge (0), and spin multiplicity (1).
  - Route Section: Use a command line such as `#p B3LYP/6-31G(d) Opt`. The B3LYP functional and the 6-31G(d) basis set are commonly used for organic molecules.<sup>[9]</sup> The Opt keyword requests a geometry optimization.<sup>[10]</sup>
- Frequency Calculation:
  - Input File Setup: Use the optimized geometry from the previous step.
  - Route Section: Use a command line such as `#p B3LYP/6-31G(d) Freq`. The Freq keyword requests a frequency calculation.<sup>[11]</sup> This will provide the vibrational frequencies and confirm that the optimized structure is a true minimum (no imaginary frequencies).<sup>[12]</sup>
- NMR Chemical Shift Calculation:
  - Input File Setup: Use the optimized geometry.
  - Route Section: Use a command line such as `#p B3LYP/6-311+G(2d,p) NMR=GIAO`. A larger basis set is often recommended for more accurate NMR predictions.<sup>[13]</sup>
- Solvation Effects: To model the molecule in a solvent, include the SCRF keyword with a chosen solvent model (e.g., `SCRF=(PCM, Solvent=Water)`).



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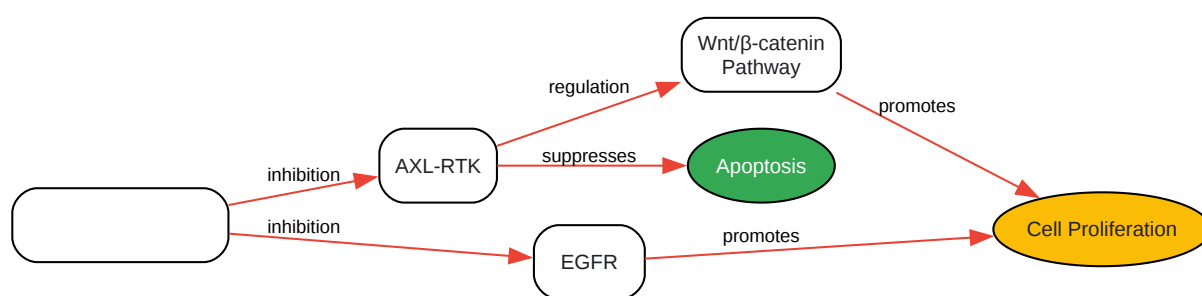
Caption: Workflow for DFT calculations of **Imidazole-4-carboxylic acid**.

## Potential Biological Activity and Signaling Pathways

Derivatives of **imidazole-4-carboxylic acid** have shown promise in various therapeutic areas, including as anticancer and antiviral agents. Theoretical studies play a crucial role in understanding their mechanisms of action at the molecular level.

## Antiproliferative Activity

Some imidazole derivatives exhibit antiproliferative effects in myeloid leukemia cell lines.[14] The proposed mechanism involves the induction of apoptosis and the downregulation of the AXL receptor tyrosine kinase (AXL-RTK).[14] AXL-RTK is known to regulate the Wnt/ $\beta$ -catenin signaling pathway, which is often dysregulated in cancer.[14] Therefore, imidazole derivatives may exert their anticancer effects by interfering with this pathway. Other studies have implicated imidazole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another key player in cancer cell proliferation and survival.[9]

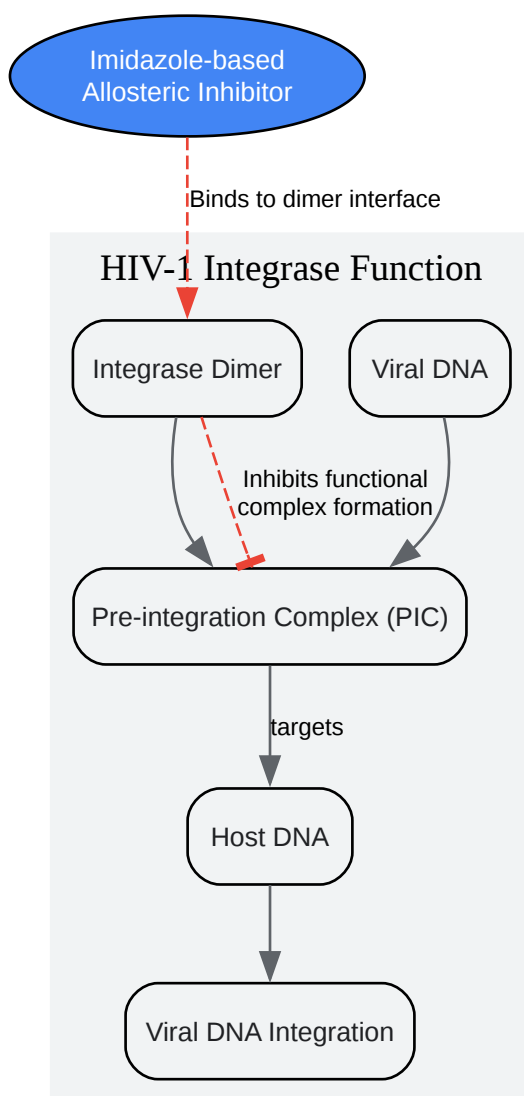


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Caption: Potential signaling pathways modulated by imidazole derivatives.

## HIV-1 Integrase Inhibition

Certain imidazole derivatives have been investigated as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[15] The mechanism of action is thought to be allosteric, where the inhibitor binds to the dimer interface of the integrase enzyme. This binding event modulates the dynamic interactions between the enzyme's subunits, which in turn compromises the formation of a fully functional nucleoprotein complex required for the integration of viral DNA into the host genome.



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Caption: Allosteric inhibition of HIV-1 integrase by imidazole derivatives.

## Conclusion

Theoretical studies provide invaluable insights into the fundamental properties of **imidazole-4-carboxylic acid**, guiding its application in drug discovery and materials science. This guide has summarized the current understanding of its electronic structure, tautomerism, and spectroscopic characteristics based on computational models. The detailed protocols for synthesis and computational analysis serve as a practical resource for researchers. Furthermore, the exploration of potential biological mechanisms of action for related imidazole derivatives highlights promising avenues for future therapeutic development. Continued



synergy between computational and experimental approaches will undoubtedly unlock the full potential of this versatile molecule.

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